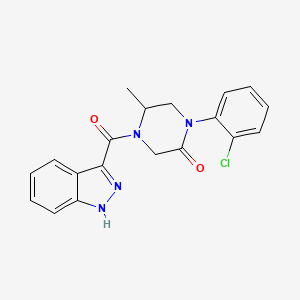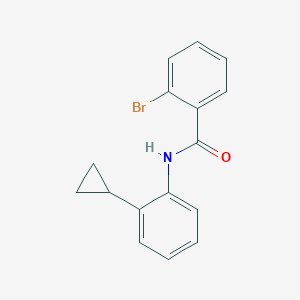![molecular formula C17H16N2O3S B5511411 N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)
N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines have been synthesized through a one-pot multi-component reaction, showcasing the efficiency of such methods in constructing complex heterocyclic structures (Abdelwahab et al., 2023). Similar synthetic strategies may be applicable to the synthesis of N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide, utilizing appropriate starting materials and reaction conditions tailored to the desired molecular framework.
Molecular Structure Analysis
The molecular structure of complex organic compounds is key to understanding their chemical behavior and interactions. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used for structural characterization. For instance, the molecular structures of several compounds have been confirmed through these techniques, providing insights into their conformation and electronic properties (Pailloux et al., 2007). Such analytical approaches would be essential for the detailed structural elucidation of this compound.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related compounds have explored various chemical reactions, including oxidation and cyclization, to modify molecular frameworks and introduce new functionalities (Goncharov et al., 2015). These reactions not only extend the chemical diversity of the compounds but also provide insights into their chemical properties and potential applications.
Applications De Recherche Scientifique
Oxidation Reactivity and Synthetic Routes
Synthetic pathways to related pyridine derivatives, including the oxidation reactions of compounds with structural similarities to N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide, have been studied extensively. These routes highlight the chemical flexibility and reactivity of such compounds, paving the way for diverse applications in chemical synthesis and drug development (Pailloux et al., 2007).
Neuropharmacological Potential
Research into pyridine derivatives has revealed significant neuropharmacological potential, including the development of selective receptor antagonists that demonstrate efficacy in preclinical models of anxiety. This indicates the possible application of this compound and similar compounds in the treatment of neurological disorders (Cosford et al., 2003).
Insecticidal Applications
Pyridine derivatives have also been identified for their potent insecticidal activities. Studies on similar compounds have demonstrated their effectiveness against various pests, suggesting potential agricultural applications for this compound (Bakhite et al., 2014).
Antimicrobial Properties
The synthesis and evaluation of pyridine and pyrimidinone derivatives, starting from citrazinic acid, have shown good antimicrobial activities. This suggests that this compound could potentially be explored for its antimicrobial properties, adding to its versatility in scientific research (Hossan et al., 2012).
Cognitive Enhancement and Neuroprotection
A series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, including compounds structurally related to this compound, has shown promise in reversing electroconvulsive shock-induced amnesia in mice. These findings indicate potential therapeutic applications in cognitive enhancement and neuroprotection, further highlighting the broad scientific research applications of such compounds (Butler et al., 1984).
Propriétés
IUPAC Name |
N-methyl-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-8-12-9-22-17(21)15(12)16(18-11)23-10-14(20)19(2)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYVUOUSOYNVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)N(C)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)
![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)
![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)
![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)